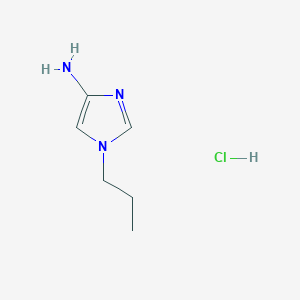

1-Propyl-1H-imidazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

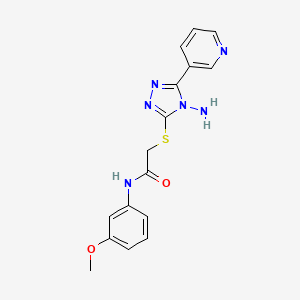

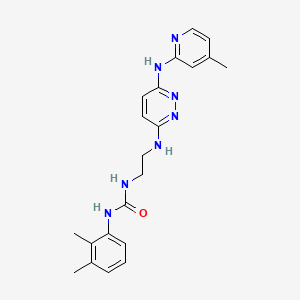

1-Propyl-1H-imidazol-4-amine is a chemical compound with the CAS Number: 1353854-03-1 . It has a molecular weight of 125.17 . The IUPAC name for this compound is 1-propyl-1H-imidazol-4-amine .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-imidazol-4-amine is represented by the InChI code: 1S/C6H11N3/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3 . This indicates that the compound contains 6 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis

1-Propyl-1H-imidazol-4-amine is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 125.17 .Wissenschaftliche Forschungsanwendungen

CO2 Capture and Sequestration

1-Propyl-1H-imidazol-4-amine hydrochloride derivatives have shown potential in CO2 capture. A study described the synthesis of a task-specific ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its ability to reversibly sequester CO2 as a carbamate salt. This ionic liquid, nonvolatile and water-independent, compares favorably to commercial amine sequestering agents in efficiency for CO2 capture, highlighting its potential for environmental applications (Bates et al., 2002).

Synthesis of Enantiopure Imidazolines

Research has explored novel methods for preparing enantiopure imidazolines using derivatives of 1-Propyl-1H-imidazol-4-amine. One approach converts enantiopure β-amino alcohols into N-hydroxyethylamides, which are further processed to yield N-chloroethylimidoyl chlorides. These intermediates, when treated with amines, produce N-chloroethylamidines, subsequently converted into imidazolines. This efficient and modular method allows for the synthesis of a variety of enantiopure imidazolines from readily available amino alcohols (Boland et al., 2002).

Diazotransfer Reagent Development

Imidazole derivatives, such as imidazole-1-sulfonyl azide hydrochloride, have been developed as diazotransfer reagents. This reagent is comparable to triflyl azide in diazo donation for converting primary amines into azides and activated methylene substrates into diazo compounds. Its advantages include large-scale one-pot synthesis from inexpensive materials, shelf stability, and crystalline form, enhancing its utility in synthetic chemistry (Goddard-Borger & Stick, 2007).

Safety and Hazards

1-Propyl-1H-imidazol-4-amine may form combustible dust concentrations in air . It is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is recommended to wash with soap and water . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

Wirkmechanismus

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse and depend on the specific derivative and its functional groups.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the target can result in changes at the molecular and cellular levels, which can lead to the observed biological activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected . The downstream effects of these interactions would depend on the specific pathway and the nature of the interaction.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects can be diverse and depend on the specific derivative and its functional groups .

Eigenschaften

IUPAC Name |

1-propylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-2-3-9-4-6(7)8-5-9;/h4-5H,2-3,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRKRGWBZGUUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)

![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)

![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)

![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)